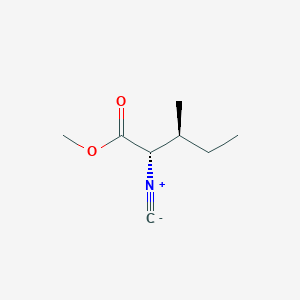
Methyl (2S,3S)-2-isocyano-3-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S)-2-isocyano-3-methylpentanoate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique isocyano group, which imparts distinct reactivity and properties. The stereochemistry of the molecule, denoted by the (2S,3S) configuration, plays a crucial role in its behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-2-isocyano-3-methylpentanoate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of genetically engineered bacteria to produce the necessary enzymes for the reduction reactions is a key aspect of this method. The process involves the preparation of a suspension of resting cells, followed by ultrasonic or pressurized disruption to obtain the enzyme-rich supernatant .
化学反応の分析
Types of Reactions
Methyl (2S,3S)-2-isocyano-3-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to amines or other reduced forms.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines. Substitution reactions result in a variety of substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
Methyl (2S,3S)-2-isocyano-3-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s unique reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, leveraging its chiral properties for the synthesis of enantiomerically pure products.
作用機序
The mechanism of action of Methyl (2S,3S)-2-isocyano-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its biological effects, such as anti-inflammatory and analgesic properties .
類似化合物との比較
Methyl (2S,3S)-2-isocyano-3-methylpentanoate can be compared with other chiral isocyano compounds, such as:
- Methyl (2S,3S)-2-isocyano-3-hydroxybutanoate
- Methyl (2S,3S)-2-isocyano-3-phenylpropanoate
These compounds share similar structural features but differ in their substituents, leading to variations in reactivity and applications. The unique aspect of this compound is its specific stereochemistry and the presence of the isocyano group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl (2S,3S)-2-isocyano-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCFKAFLLZZPE-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













